7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
Overview
Description
The compound “7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one” is a chemical compound used in scientific research . It has a molecular weight of 466.96 . The IUPAC name for this compound is "7-(4-chlorobutoxy)-1-(4-((2-hydroxyquinolin-7-yl)oxy)butyl)quinolin-2(1H)-one" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30)" . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 466.96 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Synthesis and Antioxidant Applications
- Antioxidants in Lubricating Grease : A study by Hussein, Ismail, & El-Adly (2016) explored the antioxidant efficiency of synthesized compounds, including 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one derivatives, in lubricating greases. The study utilized ASTM standards to investigate the antioxidant properties, finding a correlation between oxidation inhibition and quantum chemical parameters.
Antimicrobial Activity
- Novel Antimicrobial Compounds : A research conducted by Hassanin & Ibrahim (2012) synthesized new 4-hydroxyquinolin-2(1H)-one derivatives and assessed their in vitro antimicrobial activity, highlighting the potential of these compounds, which include this compound, in combating microbial infections.
Synthesis and Catalysis
- Green Chemistry in Pharmaceutical Synthesis : In a study by Chen et al. (2019), the use of inorganic persulfate salts for oxidative aromatization of 3,4-dihydroquinolin-2(1 H)-ones was investigated. This approach, which is in line with green chemistry principles, included the synthesis of key intermediates like 7-(4-chlorobutoxy)quinolin-2(1 H)-one 2 for pharmaceutical applications.
Cytotoxicity and Anticancer Research
- Cytotoxicity against Human Cancer Cells : Research by Zhang et al. (2007) on 4-aminoquinoline derivatives included the synthesis and evaluation of 7-(4-chlorobutoxy)quinolin-2-yl derivatives. These compounds showed significant cytotoxic effects on human breast tumor cell lines, suggesting their potential use in anticancer therapies.
Antifungal and Antibacterial Agents
- Synthesis of Antifungal and Antibacterial Compounds : The work by Ahmed et al. (2006) involved synthesizing hydroxyquinoline derivatives with significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents.
Anti-Inflammatory and Anticancer Properties
- Synthesis and Biological Screening of Novel Compounds : In a study by Kumar et al. (2018), quinolone substituted quinazolin-4(3H)-ones were synthesized, including variants of 7-(4-chlorobutoxy)quinolin-2-yl. These compounds were tested for anti-inflammatory and anticancer activities, highlighting the versatility of these derivatives in therapeutic applications.
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one are dopamine D2 receptors, serotonin 5-HT2A receptors, and α1 adrenergic receptors . These receptors play a crucial role in neurotransmission, which is vital for the functioning of the central nervous system .
Mode of Action
This compound acts as a partial agonist at dopamine D2 receptors, an antagonist at serotonin 5-HT2A receptors, and an antagonist at α1 adrenergic receptors . It also inhibits serotonin uptake . This means that the compound can both stimulate and inhibit these receptors, depending on the physiological context, leading to a balance in neurotransmission.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By acting on dopamine D2 receptors, serotonin 5-HT2A receptors, and α1 adrenergic receptors, it influences the dopaminergic, serotonergic, and adrenergic pathways respectively . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, cognition, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmission. By acting as a partial agonist and antagonist at different receptors, it can help regulate neurotransmitter levels in the brain, potentially alleviating symptoms of disorders like schizophrenia .
Properties
IUPAC Name |
7-[4-[7-(4-chlorobutoxy)quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c27-13-1-2-14-31-22-10-6-20-8-12-26(29-24(20)18-22)33-16-4-3-15-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURICUGCBHDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=NC4=C(C=CC(=C4)OCCCCCl)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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